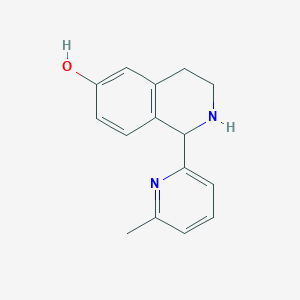

1-(6-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol

Description

1-(6-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol is a tetrahydroisoquinoline derivative featuring a 6-hydroxyl group and a 6-methylpyridin-2-yl substituent. The compound’s core structure, 1,2,3,4-tetrahydroisoquinolin-6-ol, is commercially available with 96% purity (CAS 14446-24-3) .

Properties

CAS No. |

600648-00-8 |

|---|---|

Molecular Formula |

C15H16N2O |

Molecular Weight |

240.30 g/mol |

IUPAC Name |

1-(6-methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol |

InChI |

InChI=1S/C15H16N2O/c1-10-3-2-4-14(17-10)15-13-6-5-12(18)9-11(13)7-8-16-15/h2-6,9,15-16,18H,7-8H2,1H3 |

InChI Key |

SKSZOMKGBNRXFL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)C2C3=C(CCN2)C=C(C=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

Introduction of the 6-Methylpyridin-2-yl Group: This step often involves a nucleophilic substitution reaction where a suitable pyridine derivative is introduced.

Hydroxylation at the 6-Position: This can be accomplished using various oxidizing agents under controlled conditions to introduce the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol can undergo several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or to alter the pyridine ring.

Substitution: Various substituents can be introduced at different positions on the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halides, acids, and bases can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-(6-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.

Industry: The compound’s unique structure makes it useful in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(6-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain pathways, leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Analysis

The 6-position of the tetrahydroisoquinoline scaffold is critical for biological activity. Key analogs and their substituents are summarized below:

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethylsulfonyl group in W23 increases acidity and may enhance binding to hydrophobic pockets in receptors like estrogen receptors .

- Aromatic vs.

- Positional Effects : Methoxy groups at the 6- and 7-positions () improve selectivity for orexin receptors, suggesting the target compound’s 6-methylpyridinyl group may similarly influence receptor interactions.

Trends :

Pharmacological Activity

- Beta-Adrenoceptor Agonists: 1-(3,5-Diiodo-4-methoxybenzyl) derivatives show potent activity, suggesting iodine and methoxy groups enhance binding .

- Orexin Receptor Antagonists : Methoxy and benzyl groups in ’s compounds (e.g., 20–24) are critical for subtype selectivity .

- Estrogen Receptor Ligands : W23’s sulfonyl group contributes to high-affinity binding, as seen in crystallographic studies .

The target compound’s 6-methylpyridin-2-yl group may mimic aryl interactions observed in these systems, but experimental validation is needed.

Physicochemical Properties

- Molecular Weight : The target compound (C₁₅H₁₆N₂O) has a molecular weight of 240.31 g/mol. Comparable analogs range from 239.70 g/mol () to 454.56 g/mol ().

- Solubility : Pyridine-containing derivatives (e.g., target compound, ) likely exhibit moderate aqueous solubility due to polar heterocycles.

- NMR Data : Analogs in and show distinct ¹H NMR shifts for aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 1.2–2.5 ppm), useful for structural confirmation.

Q & A

Basic Question

- 1H NMR : Key for identifying regioselectivity, e.g., distinguishing pyridin-2-yl vs. pyridin-3-yl substituents via aromatic proton splitting patterns .

- Mass spectrometry (ESI) : Confirms molecular ion peaks (e.g., M + 1 at m/z 260.2) and detects impurities .

- HPLC : Resolves stereoisomers using chiral columns (e.g., Phenomenex Lux Cellulose-2) with mobile phases like hexane/isopropanol .

Advanced Question

For unresolved stereochemistry:

- X-ray crystallography : Determines absolute configuration using heavy-atom derivatives (e.g., brominated analogs) .

- Dynamic NMR : Resolves rotameric equilibria in flexible substituents (e.g., piperidine rings) at variable temperatures .

How does the substitution pattern on the tetrahydroisoquinoline core influence acetylcholinesterase (AChE) inhibition?

Advanced Question

SAR studies reveal:

- Electron-withdrawing groups : Acylated derivatives (e.g., compound 1c ) show enhanced AChE binding via hydrophobic interactions with the catalytic gorge .

- Positional effects : 6-Hydroxyl groups (as in the target compound) improve solubility but may reduce blood-brain barrier penetration .

- Alkyl chain length : C6–C17 alkyl substituents on nitrogen increase lipophilicity but require balance to avoid cytotoxicity .

What methodologies are recommended for evaluating the stability of 1-(6-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol under physiological conditions?

Basic Question

Advanced Question

- Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactors to identify major metabolites (e.g., hydroxylation at the methylpyridinyl group) .

- Cryopreservation : Lyophilized hydrochloride salts retain >90% activity after 6 months at -20°C .

How can researchers design novel derivatives to explore understudied structure-activity relationships (SAR)?

Advanced Question

- Unmodified positions : Target the 3,4-dihydroquinolin-2(1H)-one ring (e.g., compound 70 ) for substitutions to probe steric vs. electronic effects .

- Bioisosteric replacements : Replace the 6-hydroxyl group with bioisosteres like sulfonamides or trifluoromethoxy groups to modulate pharmacokinetics .

- Fragment-based design : Combine fragments from active analogs (e.g., thiophene-2-carboximidamide in compound 68 ) using click chemistry .

What computational tools are effective for predicting binding modes of tetrahydroisoquinoline derivatives with neuronal targets?

Advanced Question

- Molecular docking : Use AutoDock Vina with nNOS crystal structures (PDB: 3NOS) to prioritize substituents with favorable π-π stacking (e.g., pyridinyl groups) .

- MD simulations : Analyze ligand-receptor stability over 100 ns trajectories (AMBER force field) to identify critical hydrogen bonds .

- QSAR models : Train on inhibition data (IC50) using descriptors like logP, polar surface area, and H-bond donors .

How should researchers address discrepancies in reported biological activities across similar tetrahydroisoquinoline analogs?

Advanced Question

- Batch consistency : Verify compound purity (>98%) via orthogonal methods (HPLC, NMR) to exclude impurities as confounding factors .

- Assay standardization : Adopt uniform protocols (e.g., pre-incubation time, substrate concentrations) across labs .

- Meta-analysis : Aggregate data from structurally related compounds (e.g., compound 71 ) to identify trends in substituent effects .

What are the best practices for scaling up synthesis without compromising regiochemical purity?

Advanced Question

- Flow chemistry : Continuous synthesis reduces side reactions (e.g., over-alkylation) via precise temperature/residence time control .

- In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR to detect intermediates in real time .

- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale extractions .

How can researchers validate off-target effects of 1-(6-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol in complex biological systems?

Advanced Question

- Proteome profiling : Use affinity chromatography with immobilized compound to capture interacting proteins, followed by LC-MS/MS identification .

- CRISPR screening : Genome-wide knockout libraries identify synthetic lethal targets in cell lines .

- In vivo imaging : Radiolabel the compound with C for PET imaging to assess brain penetration and biodistribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.